Monoethylglycinexylidine (MEGX) is a pharmacologically active metabolite of the local anesthetic drug lidocaine [, ]. It is primarily recognized for its role in scientific research, specifically in the field of pharmacology and toxicology, where it serves as a valuable marker for assessing liver function [].
Monoethylglycinexylidide is a significant metabolite of lidocaine, a widely used local anesthetic. This compound is formed through the oxidative deethylation of lidocaine, primarily in the liver, and serves as a crucial marker for assessing liver function due to its dependence on cytochrome P450 enzyme activity. The biochemical pathway for its formation highlights its relevance in pharmacokinetics and toxicology, particularly in evaluating hepatic function in clinical settings.
Monoethylglycinexylidide is classified as an amide derivative of glycine and is specifically categorized under the group of local anesthetics. Its chemical structure can be represented as C_11H_16N_2O_2, with a molecular weight of 208.26 g/mol. It is often referred to by its International Union of Pure and Applied Chemistry name: 2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide.
The synthesis of monoethylglycinexylidide occurs primarily through the metabolic process involving the cytochrome P450 enzyme system, specifically CYP3A4. This enzymatic reaction entails the removal of an ethyl group from lidocaine, resulting in the formation of monoethylglycinexylidide.
Industrial production methods for this compound often utilize high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS-MS) for purification and determination. The process typically involves:
Advanced tools for retrosynthesis planning can predict feasible synthetic routes for monoethylglycinexylidide based on extensive databases of chemical reactions. These tools aim to streamline synthesis processes by providing concise, one-step synthesis routes that reflect the latest research in chemical synthesis.
The molecular structure of monoethylglycinexylidide features a core amide linkage with a diethylamino group and a 2,6-dimethylphenyl substituent. The structural formula can be illustrated as follows:
Key structural data includes:
Monoethylglycinexylidide primarily undergoes metabolic reactions within the liver, where it can be further processed or eliminated. The main reaction pathway involves:
These metabolic pathways are essential for understanding the pharmacokinetics of lidocaine and its metabolites in clinical applications.
The mechanism of action for monoethylglycinexylidide is closely linked to its role as a metabolite of lidocaine. It acts by inhibiting glycine transporter 1 (GlyT1), which is crucial for maintaining synaptic glycine levels in the central nervous system. This inhibition occurs at clinically relevant concentrations, affecting neurotransmission processes.
Data from various studies indicate that the formation of monoethylglycinexylidide serves as a reliable biomarker for assessing liver function, particularly in evaluating drug metabolism capabilities during clinical assessments.
Relevant analyses include chromatographic methods that provide insights into its stability and degradation pathways under various conditions.
Monoethylglycinexylidide has several important applications in scientific research and clinical practice:
Monoethylglycinexylidide (MEGX) was first identified as the primary metabolite of lidocaine (lignocaine), a local anesthetic and antiarrhythmic agent, during pharmacokinetic studies in the 1970s. Its formation occurs via the hepatic N-deethylation of lidocaine, catalyzed by cytochrome P-450 (CYP) enzymes. Initial research revealed that MEGX generation correlated strongly with hepatic functional capacity, leading to its proposal as a dynamic liver function marker in the 1990s [1] [7]. A pivotal 1997 study established the clinical utility of MEGX measurement, demonstrating its stepwise decline in 284 patients with progressive chronic hepatitis or cirrhosis. This decline paralleled histological severity in chronic hepatitis (graded by the Histological Activity Index) and clinical severity in cirrhosis (classified by Child-Pugh criteria), validating MEGX as a quantitative indicator of hepatic impairment [1] [5]. Consequently, the MEGX test—measuring serum MEGX concentration 15–60 minutes after intravenous lidocaine administration—emerged as a real-time, functional assessment tool distinct from conventional static liver tests (e.g., bilirubin, albumin).
MEGX formation serves as a specific probe for hepatic microsomal CYP-dependent metabolism. Early in vitro studies using human liver microsomes identified cytochrome P450IIIA4 (CYP3A4) as a principal isoform responsible for lidocaine’s N-deethylation to MEGX. Antibodies against CYP3A4 inhibited up to 60% of MEGX formation, confirming its dominant role [2]. Subsequent research demonstrated biphasic kinetics in MEGX formation, implicating multiple CYP isoforms. Enzyme kinetic analyses revealed that:
Table 1: Kinetic Parameters of CYP Isoforms in Lidocaine Metabolism to MEGX
CYP Isoform | Km (μM) | Vmax (pmol/min/mg) | Primary Role |
---|---|---|---|
CYP1A2 | 108 ± 24 | 1,840 ± 320 | Dominant at low concentrations |
CYP3A4 | 1,420 ± 290 | 2,560 ± 480 | Dominant at high concentrations |
This isoform-specific metabolism underpins MEGX’s sensitivity to hepatic functional changes. For instance:
Thus, while MEGX formation is a valuable marker of global hepatic metabolic function, its specificity for individual CYP isoforms is context-dependent, influenced by disease state and coexposure to enzyme inducers or inhibitors.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: